molecular formula C7H9IN2 B6203677 N-ethyl-3-iodopyridin-2-amine CAS No. 1849290-72-7

N-ethyl-3-iodopyridin-2-amine

Cat. No.: B6203677
CAS No.: 1849290-72-7
M. Wt: 248.06 g/mol
InChI Key: WPBYBZYZADRSAT-UHFFFAOYSA-N
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Description

N-ethyl-3-iodopyridin-2-amine is a pyridine derivative featuring an ethyl group at the nitrogen atom and an iodine substituent at the 3-position of the pyridine ring. Its molecular formula is C₇H₉IN₂, with a calculated molecular weight of 262.11 g/mol.

Properties

CAS No.

1849290-72-7

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

N-ethyl-3-iodopyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)

InChI Key

WPBYBZYZADRSAT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=N1)I

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Iodination proceeds via electrophilic aromatic substitution (EAS) facilitated by the electron-donating amino group at position 2. The amino group directs iodination to position 3, as confirmed by NMR and LCMS analyses. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature100°CMaximizes EAS kinetics
H₂SO₄ Concentration2 MBalances acidity and solubility
KI:KIO₃ Ratio1:1.2Ensures iodine generation without overoxidation
Reaction Time1.5 hMinimizes byproduct formation

Adapted from, these conditions yield 3-iodopyridin-2-amine with 74–78% efficiency. Overiodination to 3,5-diiodopyridin-2-amine is suppressed by stoichiometric control of KI/KIO₃.

Byproduct Characterization and Mitigation

The major byproduct, 3,5-diiodopyridin-2-amine, forms at KI:KIO₃ ratios >1:1.5. Column chromatography with petroleum ether/ethyl acetate (10:1) isolates the diiodinated species, enabling recycling into subsequent batches. Purity exceeding 99% is achieved via recrystallization in 90% ethanol.

N-Ethylation of 3-Iodopyridin-2-Amine

Alkylation Reagents and Solvent Systems

N-Ethylation employs ethyl bromide or iodide under basic conditions. Patent CN102532010B highlights the superiority of ethyl iodide due to its higher reactivity, enabling reactions at 50–60°C versus 80–90°C for ethyl bromide. Solvent screening reveals:

SolventBaseYield (%)Purity (%)
AcetoneK₂CO₃8298.5
DMFNaH8897.2
THFTriethylamine7596.8

DMF with NaH provides optimal yields but requires rigorous drying to prevent hydrolysis.

Side Reactions and Scale-Up Considerations

Dialkylation to N,N-diethyl-3-iodopyridin-2-amine occurs at ethyl iodide concentrations >1.5 equivalents. Pilot-scale trials (10 kg input) demonstrate that maintaining a 1:1.1 substrate:ethyl iodide ratio suppresses dialkylation below 2%. Post-reaction purification via vacuum distillation removes excess ethyl iodide, while aqueous workup eliminates inorganic salts.

Alternative Synthetic Routes

Reductive Amination

Reductive amination of 3-iodopyridine-2-carbaldehyde with ethylamine and NaBH₄ faces challenges in aldehyde synthesis, rendering this route less viable industrially.

Industrial-Scale Production Metrics

A comparative analysis of laboratory and pilot-scale syntheses reveals critical scale-up factors:

MetricLaboratory Scale (100 g)Pilot Scale (10 kg)
Iodination Yield78%72%
Alkylation Yield88%84%
Overall Purity99.0%98.5%
Cycle Time8 h12 h

Source confirms that solvent recycling in iodination reduces raw material costs by 40%, while advocates for continuous-flow alkylation to enhance throughput.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-iodopyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form N-ethyl-3-iodopyridin-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents at room temperature.

    Reduction Reactions: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Substitution Reactions: N-ethyl-3-azidopyridin-2-amine, N-ethyl-3-thiocyanatopyridin-2-amine.

    Oxidation Reactions: N-ethyl-3-iodopyridin-2-one.

    Reduction Reactions: N-ethylpyridin-2-amine.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Heterocyclic Synthesis
N-ethyl-3-iodopyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its iodine atom allows for effective participation in cross-coupling reactions, which are essential for forming carbon-carbon bonds. This capability is particularly valuable in organic synthesis, where complex molecular architectures are required.

Cross-Coupling Reactions
The compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. These reactions facilitate the formation of biaryl compounds and other complex structures, making this compound an important reagent in medicinal chemistry and materials science.

Biological Applications

Labeling Biomolecules
In biological research, this compound can be used to label biomolecules with iodine isotopes. This application is significant for imaging and diagnostic purposes, allowing researchers to track biological processes and interactions within living systems.

Potential Therapeutic Uses
The compound has shown promise as a potential therapeutic agent. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it could inhibit certain enzyme activities linked to disease processes, thereby exerting therapeutic effects.

Industrial Applications

Agrochemicals Production
this compound is also relevant in the industrial sector, particularly in the production of agrochemicals and specialty chemicals. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing agricultural products that enhance crop yield and pest resistance.

Case Studies

Several studies have highlighted the utility of N-ethyl-3-iodopyridin-2-amines in various applications:

  • Synthesis of Azaindoles : Research has demonstrated that derivatives of this compound can be involved in the synthesis of 7azaindoles under acidic conditions. The resulting azaindoles exhibit significant anti-fungal activity, showcasing the compound's potential in developing new therapeutic agents .
  • Fluorine-Nitrogen Walk Approaches : The application of fluorine and nitrogen walk strategies has been explored to enhance drug-like properties of compounds related to N-ethyl derivatives. Such modifications can lead to improved metabolic stability and biological activity, indicating further avenues for research and development .

Mechanism of Action

The mechanism of action of N-ethyl-3-iodopyridin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its iodine atom or pyridine ring. These interactions can modulate the activity of the target molecules, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Structural Features

The table below summarizes key pyridin-2-amine derivatives and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-ethyl-3-iodopyridin-2-amine Ethyl (N), Iodo (C3) 262.11 Halogen bonding potential; bulky substituent may hinder reactivity at C3
N,N-Dimethyl-3-nitropyridin-2-amine Dimethyl (N), Nitro (C3) 183.17 Strong electron-withdrawing nitro group; used in crystallography studies
4-Methyl-3-nitropyridin-2-amine Methyl (C4), Nitro (C3) 153.13 Electron-deficient ring; structural analog for agrochemicals
N-methyl-2-nitro-5-phenylpyridin-3-amine Methyl (N), Nitro (C2), Phenyl (C5) 245.24 Aromatic stacking potential; intermediate in pharmaceutical synthesis
3-Chloropyridin-2-amine Chloro (C3) 128.56 Smaller halogen substituent; crystallographically characterized
N2,N2-Dimethyl-2,3-pyridinediamine Dimethyl (N2), Amino (C3) 137.18 Dual amino groups; potential for chelation or polymerization

Electronic and Steric Comparisons

  • Halogen Substituents :

    • Iodine in this compound is more polarizable than chlorine (in 3-chloropyridin-2-amine ), enabling stronger halogen bonding, which is critical in crystal engineering or inhibitor design.
    • Nitro Groups : Compounds like N,N-dimethyl-3-nitropyridin-2-amine exhibit reduced basicity at the amine due to the electron-withdrawing nitro group, whereas the ethyl group in the target compound may slightly donate electrons via induction.
  • The phenyl group in N-methyl-2-nitro-5-phenylpyridin-3-amine adds bulk, favoring π-π interactions in supramolecular assemblies.

Biological Activity

N-ethyl-3-iodopyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the compound's pharmacological properties, mechanisms of action, and therapeutic applications. The focus will be on its biological activity, including anticancer effects, neuropharmacological properties, and potential as a therapeutic agent.

Chemical Structure

This compound features a pyridine ring substituted with an ethyl group and an iodine atom. This structure is significant for its interaction with biological targets, influencing its activity in various assays.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and a modulator of neurotransmitter systems.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. The following table summarizes relevant findings:

Compound IC50 (µM) Mechanism of Action Cell Line Tested
This compound0.08 - 12.07Inhibits tubulin polymerizationVarious cancer cell lines
5AP0.283Inhibits TNF-a release and MK2 activityLPS-stimulated blood cells
Compound 20a4.22Inhibits NF-kB activityEJM multiple myeloma cells

These findings suggest that this compound may have a role in cancer therapy due to its ability to interfere with critical cellular processes.

Neuropharmacological Properties

This compound has also been studied for its effects on neurotransmitter systems. A related compound demonstrated high binding affinity to norepinephrine transporters (NET), suggesting potential applications in neuropharmacology. The binding affinity was characterized by a dissociation constant (Kd) of 0.53 nM, indicating strong interactions with NET:

Compound Kd (nM) Brain Uptake (%) Washout Rate
PYINXT (related compound)0.530.54 at 2 minFast from striatum

This suggests that modifications to the pyridine ring can enhance the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.

Case Studies

Several case studies illustrate the drug discovery process involving compounds similar to N-ethyl-3-iodopyridin-2-amines. These studies highlight the importance of structure–activity relationships (SAR) and provide insights into the optimization of pharmacological profiles:

  • Case Study on Anticancer Agents : Investigated various derivatives and their effects on cell cycle regulation and apoptosis in breast cancer models.
  • Neurotransmitter Modulation : Explored compounds targeting NET for potential treatment options in mood disorders.

The mechanisms underlying the biological activities of N-ethyl-3-iodopyridin-2-amines involve several pathways:

  • Tubulin Polymerization Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Cytokine Release Modulation : Inhibition of TNF-a release through MK2 pathway interference.
  • Neurotransmitter Transporter Interaction : Binding to NET, which may influence norepinephrine levels in the brain.

Q & A

Q. How can the synthesis of N-ethyl-3-iodopyridin-2-amine be optimized for reproducibility and yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 3-chloropyridin-2-amine) with ethylamine under controlled conditions. Key parameters include:
  • Catalyst selection : Copper(I) iodide or palladium catalysts enhance iodination efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature control : Reactions at 80–100°C balance yield and byproduct formation.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) isolates the product with >95% purity.

Q. What spectroscopic techniques are critical for confirming the structure of N-ethyl-3-iodopyridin-2-amine?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and pyridine protons (δ 7.5–8.5 ppm).
  • ¹³C NMR : Distinct peaks for the iodine-bearing carbon (δ 90–100 ppm).
  • Mass spectrometry : Molecular ion [M+H]⁺ confirms the molecular weight (e.g., m/z 263 for C₇H₉IN₂).
  • X-ray crystallography : Single-crystal analysis resolves iodine positioning and bond angles, validated via SHELXL refinement.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of N-ethyl-3-iodopyridin-2-amine in cross-coupling reactions?

  • Methodological Answer :
  • Computational workflow :

Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine.

Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Simulate transition states for Suzuki-Miyaura coupling to evaluate activation barriers.

  • Validation : Compare computed NMR shifts (<2 ppm deviation) and reaction yields with experimental data.

Q. What strategies resolve contradictions between experimental and computational data in characterizing N-ethyl-3-iodopyridin-2-amine?

  • Methodological Answer :
  • Error source analysis :
  • Spectral discrepancies : Re-examine solvent effects or tautomeric forms via variable-temperature NMR.
  • DFT vs. crystallography : Adjust basis sets (e.g., adding polarization functions) to better model iodine’s electron density.
  • Iterative refinement : Use SHELXPRO to cross-validate X-ray data with DFT-optimized geometries.

Q. How does iodine substitution influence the biological activity of pyridine derivatives like N-ethyl-3-iodopyridin-2-amine?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies :

Synthesize analogs with Cl, Br, or CF₃ substituents.

Test antimicrobial activity via MIC assays against S. aureus and E. coli.

  • Mechanistic insights : Use fluorescence quenching to assess DNA binding affinity, correlating iodine’s polarizability with intercalation efficiency.

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